molecular formula C8H13NO2 B1333067 4-Butyl-5-methyl-3-isoxazolol CAS No. 96520-39-7

4-Butyl-5-methyl-3-isoxazolol

Cat. No. B1333067
CAS RN: 96520-39-7
M. Wt: 155.19 g/mol
InChI Key: KNFWICANIRTVAF-UHFFFAOYSA-N
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Description

“4-Butyl-5-methyl-3-isoxazolol” is a chemical compound with the molecular formula C8H13NO2 . It is also known by other names such as “4-butyl-5-methyl-1,2-oxazol-3-ol” and "3 (2H)-Isoxazolone,4-butyl-5-methyl-" .


Synthesis Analysis

The synthesis of “4-Butyl-5-methyl-3-isoxazolol” and its derivatives has been a subject of research. For instance, a practical and chromatography-free multigram synthesis of a 3-isoxazolol containing antifibrinolytic agent, AZD6564, has been developed in eight steps and 7% overall yield starting from methyl 2-chloroisonicotinate .


Molecular Structure Analysis

The molecular structure of “4-Butyl-5-methyl-3-isoxazolol” consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 155.194 Da and the monoisotopic mass is 155.094635 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Butyl-5-methyl-3-isoxazolol” include its molecular structure and formula, as well as its average and monoisotopic mass . More specific properties such as melting point, boiling point, solubility, and others are not provided in the retrieved data.

Scientific Research Applications

Analgesic Applications

4-Butyl-5-methyl-3-isoxazolol has been studied for its potential as an analgesic. The isoxazole ring, to which this compound belongs, has shown promising results in pain relief. Researchers have been exploring the substitution of various groups on the isoxazole ring to enhance this activity .

Anti-inflammatory Properties

The anti-inflammatory properties of isoxazole derivatives make them candidates for treating inflammatory conditions. 4-Butyl-5-methyl-3-isoxazolol could be modified to develop new anti-inflammatory drugs .

Anticancer Research

Isoxazole compounds have been investigated for their anticancer properties. The structural framework of 4-Butyl-5-methyl-3-isoxazolol provides a basis for synthesizing new derivatives that could act as potent anticancer agents .

Antimicrobial Activity

The isoxazole nucleus has been associated with antimicrobial activity. 4-Butyl-5-methyl-3-isoxazolol, with appropriate substitutions, could lead to the development of new antimicrobial drugs to combat various bacterial and fungal infections .

Antiviral Uses

Research has indicated that isoxazole derivatives can exhibit antiviral properties. 4-Butyl-5-methyl-3-isoxazolol may serve as a scaffold for creating compounds that could potentially treat viral infections .

Anticonvulsant Potential

The isoxazole ring system, including compounds like 4-Butyl-5-methyl-3-isoxazolol, has been explored for its anticonvulsant effects. This application is particularly relevant in the development of treatments for epilepsy .

Antidepressant Effects

Studies have suggested that isoxazole derivatives can have antidepressant effects. This opens up possibilities for 4-Butyl-5-methyl-3-isoxazolol to be used in the synthesis of new antidepressant medications .

Immunosuppressant Capabilities

The immunosuppressant capabilities of isoxazole compounds are also noteworthy. 4-Butyl-5-methyl-3-isoxazolol could be utilized in creating drugs that modulate the immune response, useful in conditions like autoimmune diseases .

properties

IUPAC Name

4-butyl-5-methyl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)11-9-8(7)10/h3-5H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFWICANIRTVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(ONC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377283
Record name 4-butyl-5-methyl-3-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butyl-5-methyl-3-isoxazolol

CAS RN

96520-39-7
Record name 4-butyl-5-methyl-3-isoxazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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